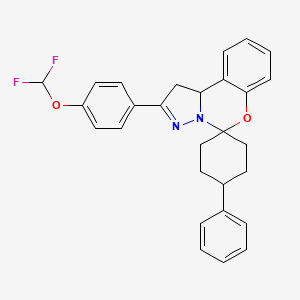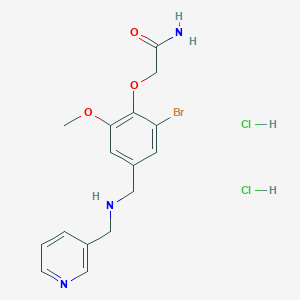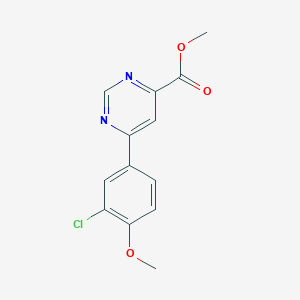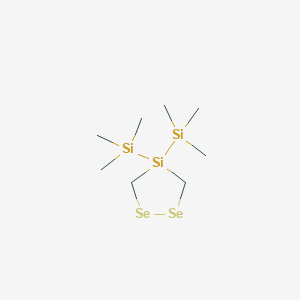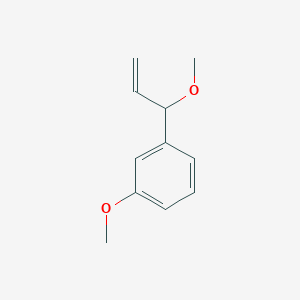
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene can be synthesized through the methoxylation of isoeugenol. The process involves the reaction of isoeugenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves the same methoxylation process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit the STAT3 pathway, which plays a role in neuroinflammation .
Comparison with Similar Compounds
Isoeugenol: Similar structure but lacks the methoxy group at the 1-position.
Eugenol: Similar structure but lacks the methoxy group at the 1-position and has a hydroxyl group instead.
Methyleugenol: Similar structure but has a methoxy group at the 1-position and a methylene group at the 3-position.
Uniqueness: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene is unique due to its dual methoxy groups, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
921610-60-8 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methoxy-3-(1-methoxyprop-2-enyl)benzene |
InChI |
InChI=1S/C11H14O2/c1-4-11(13-3)9-6-5-7-10(8-9)12-2/h4-8,11H,1H2,2-3H3 |
InChI Key |
MAZMNCPCSGXHAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


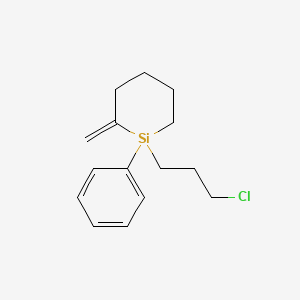

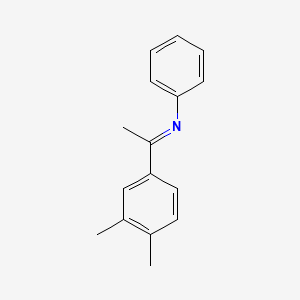
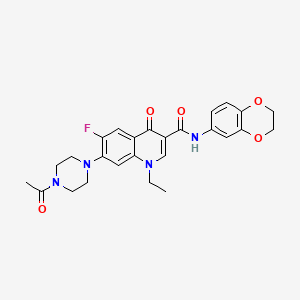
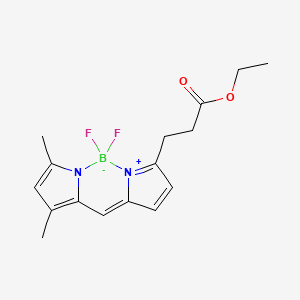
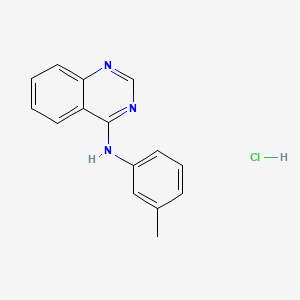
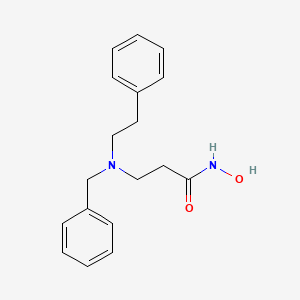
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
